molecular formula C5H10F3N B13202957 4,4,4-Trifluoro-3-methylbutan-1-amine

4,4,4-Trifluoro-3-methylbutan-1-amine

Cat. No.: B13202957
M. Wt: 141.13 g/mol
InChI Key: FIUCTSBAEOTXBR-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methylbutan-1-amine is an organic compound with the molecular formula C5H10F3N It is a trifluoromethylated amine, which means it contains a trifluoromethyl group (-CF3) attached to an amine group (-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-methylbutan-1-amine can be achieved through several organic synthesis methods. One common approach involves the reaction of 4,4,4-trifluoro-3-methylbutan-2-one with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and technology to maintain consistent quality and yield. The compound is usually produced in bulk quantities for research and commercial purposes .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-methylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce different amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds .

Scientific Research Applications

4,4,4-Trifluoro-3-methylbutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-methylbutan-1-amine
  • 4,4,4-Trifluoro-1-butanamine
  • 4,4,4-Trifluoro-3-hydroxybutan-2-one

Uniqueness

4,4,4-Trifluoro-3-methylbutan-1-amine is unique due to its specific trifluoromethylation pattern and the presence of a methyl group on the butane backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C5H10F3N

Molecular Weight

141.13 g/mol

IUPAC Name

4,4,4-trifluoro-3-methylbutan-1-amine

InChI

InChI=1S/C5H10F3N/c1-4(2-3-9)5(6,7)8/h4H,2-3,9H2,1H3

InChI Key

FIUCTSBAEOTXBR-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C(F)(F)F

Origin of Product

United States

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